Methyl 2-(benzyloxy)acetate
Overview
Description
Methyl 2-(benzyloxy)acetate is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the synthesis of various organic molecules. The compound has the molecular formula C10H12O3 and is known for its applications in both academic research and industrial processes.
Scientific Research Applications
Methyl 2-(benzyloxy)acetate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Methyl 2-(benzyloxy)acetate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of this compound are the carbon atoms in the molecules that it reacts with.
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis . This reaction can lead to the formation of various organic compounds, affecting multiple biochemical pathways downstream.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . Therefore, the presence and concentrations of these substances in the environment can affect the action of this compound.
Safety and Hazards
Future Directions
The future directions for “Methyl 2-(benzyloxy)acetate” could involve further exploration of its synthesis and reactions. For instance, its synthesis could be optimized, and its reactions with various reagents could be studied in more detail. Additionally, its potential applications in various fields, such as in the production of epoxy resins, could be further investigated .
Biochemical Analysis
Biochemical Properties
Methyl 2-(benzyloxy)acetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including esterases and hydrolases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s involvement in metabolic pathways and its ability to participate in biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can modulate cell signaling pathways, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and proteins. It can act as a substrate for esterases and hydrolases, leading to the hydrolysis of ester bonds and the release of benzyloxyacetate. This process can result in the activation or inhibition of certain enzymes, thereby influencing various biochemical pathways. Additionally, this compound can bind to specific receptors or proteins, modulating their activity and affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to changes in its biochemical activity and long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound can exert its desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ester hydrolysis and benzyloxyacetate metabolism. It interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds, leading to the formation of benzyloxyacetate. This metabolite can then participate in further biochemical reactions, including oxidation and conjugation, ultimately resulting in its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, the compound can interact with binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s biochemical activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, this compound may localize to the cytosol, mitochondria, or endoplasmic reticulum, depending on the presence of specific targeting signals and modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(benzyloxy)acetate can be synthesized through the esterification of 2-(benzyloxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride . The reaction typically involves refluxing the mixture at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(benzyloxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form 2-(benzyloxy)acetic acid and methanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can participate in transesterification reactions to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Transesterification: Alcohols in the presence of acid or base catalysts.
Major Products:
Hydrolysis: 2-(benzyloxy)acetic acid and methanol.
Reduction: 2-(benzyloxy)ethanol.
Transesterification: Various esters depending on the alcohol used.
Comparison with Similar Compounds
- Ethyl 2-(benzyloxy)acetate
- Methyl 2-(phenoxy)acetate
- Methyl 2-(benzyloxy)propanoate
Comparison: Methyl 2-(benzyloxy)acetate is unique due to its specific ester linkage and the presence of a benzyloxy group. This structural feature imparts distinct reactivity and properties compared to similar compounds. For instance, ethyl 2-(benzyloxy)acetate has a similar structure but with an ethyl group instead of a methyl group, leading to differences in boiling points and reactivity .
Properties
IUPAC Name |
methyl 2-phenylmethoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEIZSSWCVSZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471651 | |
Record name | METHYL 2-(BENZYLOXY)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31600-43-8 | |
Record name | METHYL 2-(BENZYLOXY)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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